2,3,4-Trichlorobiphenyl
Overview
Description
2,3,4-Trichlorobiphenyl is a type of polychlorinated biphenyl (PCB), which is a group of synthetic organic chemicals with 1-10 chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their persistence in the environment and potential health hazards .
Mechanism of Action
Target of Action
The primary target of 2,3,4-Trichlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
This compound interacts with its targets by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction results in the regulation of the circadian clock .
Biochemical Pathways
It is known that the compound plays a role in the regulation of the circadian clock .
Pharmacokinetics
Its solubility at 20°C is 0.000133 mg/mL, indicating low bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal circadian rhythms through the inhibition of PER1 . This can have wide-ranging effects on various biological processes regulated by the circadian clock.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. As a persistent organic pollutant, it is resistant to environmental degradation and can persist in the environment for extended periods . This persistence, combined with its ability to bioaccumulate, can lead to prolonged exposure and potential health effects .
Biochemical Analysis
Biochemical Properties
2,3,4-Trichlorobiphenyl has been found to interact with various biomolecules. It regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . It also interacts with the enzyme DDC, which catalyzes the decarboxylation of L-3,4-dihydroxyphenylalanine (DOPA) to dopamine, L-5-hydroxytryptophan to serotonin, and L-tryptophan to tryptamine .
Cellular Effects
This compound has shown potent mutagenicity in mammalian cells, with human CYP2E1 being a major activating enzyme . It has been found to induce micronuclei and gene mutations in cells . The induction of gene mutations by this compound was more potent than that of N-nitrosodimethylamine, a strong carcinogen activated by CYP2E1 .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It inhibits the basal and circadian expression of the core circadian component PER1 . It also interacts with the estrogen receptor, a nuclear hormone receptor involved in the regulation of eukaryotic gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown changes in its effects over time. For example, it has been found to undergo atmospheric oxidation initiated by OH radicals . The initial reaction is dominated by OH addition to form the PCB–OH adducts .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to undergo partial dechlorination mediated by recombinant human CYP1A2 . This leads to the formation of the dichlorinated monohydroxylated metabolite 3-OH-CB15 .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been found to be present in the membrane of cells
Subcellular Localization
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trichlorobiphenyl typically involves the chlorination of biphenyl. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired degree of chlorination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination of biphenyl in a reactor, followed by purification steps to isolate the desired product. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trichlorobiphenyl undergoes various chemical reactions, including:
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals (OH) in the presence of oxygen (O2).
Reduction: Palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen (H2).
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Hydroxylated biphenyls.
Reduction: Biphenyl and lower chlorinated biphenyls.
Substitution: Functionalized biphenyls with different substituents
Scientific Research Applications
2,3,4-Trichlorobiphenyl has been extensively studied for its environmental impact and biological effects. Its applications in scientific research include:
Comparison with Similar Compounds
- 2,3’,4-Trichlorobiphenyl
- 2,4,4’-Trichlorobiphenyl
- 2,2’,5,5’-Tetrachlorobiphenyl
- 2,2’,3,4,4’,5’-Hexachlorobiphenyl
Comparison: 2,3,4-Trichlorobiphenyl is unique in its specific pattern of chlorination, which influences its chemical reactivity and biological effects. Compared to other trichlorobiphenyls, it has distinct environmental persistence and toxicity profiles. Its specific binding affinity to the aryl hydrocarbon receptor and subsequent gene expression changes make it a compound of particular interest in toxicological studies .
Properties
IUPAC Name |
1,2,3-trichloro-4-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYHQGMDSZOPDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074180 | |
Record name | 2,3,4-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55702-46-0, 25323-68-6 | |
Record name | 2,3,4-Trichlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55702-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trichlorobiphenyl (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025323686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4-Trichlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055702460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-TRICHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61NYE2032D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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